molecular formula C16H12BrN3O3 B2954846 2-(4-bromophenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide CAS No. 299165-91-6

2-(4-bromophenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B2954846
CAS No.: 299165-91-6
M. Wt: 374.194
InChI Key: OAEMKQYRQDMHPW-UHFFFAOYSA-N
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Description

The compound “2-(4-bromophenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide” is a complex organic molecule. It contains several functional groups including a bromophenoxy group, an indole group, and an acetohydrazide group .

Scientific Research Applications

Antimicrobial and Antifungal Applications

A significant body of research has focused on the synthesis of Schiff bases and Thiazolidinone derivatives of 2-(4-bromophenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide, which exhibit notable antimicrobial and antifungal properties. For instance, Fuloria et al. (2014) reported on the synthesis and antimicrobial profile of newer Schiff bases and Thiazolidinone derivatives, highlighting their evaluated antibacterial and antifungal activities based on spectral studies (Fuloria, Fuloria, & Gupta, 2014). Similarly, Dewangan et al. (2015) explored 1,3,4-oxadiazole derivatives for their analgesic and anti-inflammatory activities, showcasing the potential of these compounds in addressing bacterial infections and their implications in anti-inflammatory treatments (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).

Anticancer Activities

The potential anticancer properties of derivatives of this compound have also been a focal point of research. Turan-Zitouni et al. (2018) synthesized new Thiazoline-Tetralin derivatives and evaluated their anticancer potency on various cell lines, including human breast adenocarcinoma and lung carcinoma, demonstrating significant anticancer efficiency and highlighting the role of these compounds in inducing apoptosis and cell cycle arrest in cancer cells (Turan-Zitouni, Yurttaş, Tabbi, Akalın Çiftçi, Temel, & Kaplancıklı, 2018). This suggests the compounds' utility in developing new chemotherapeutic agents.

Antioxidant Properties

Additionally, nitrogen-containing bromophenols derived from marine sources, related to the bromophenoxy family, have demonstrated potent antioxidant activities. Li et al. (2012) identified new nitrogen-containing bromophenols with strong radical scavenging activity, underscoring the potential of these compounds in food and pharmaceutical applications as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Urease Inhibition and Other Biological Activities

The compound and its derivatives have also been studied for their urease inhibitory activities, which are significant for developing treatments against Helicobacter pylori infections. Sheng et al. (2015) reported on the synthesis, crystal structures, and urease inhibition of specific hydrazone compounds, indicating strong inhibitory activities and providing insights into their potential therapeutic applications (Sheng, Chen, Li, Chen, Xu, Han, Yang, You, & Zhu, 2015).

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c17-10-5-7-11(8-6-10)23-9-14(21)19-20-15-12-3-1-2-4-13(12)18-16(15)22/h1-8,18,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXHDWHUSJJCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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